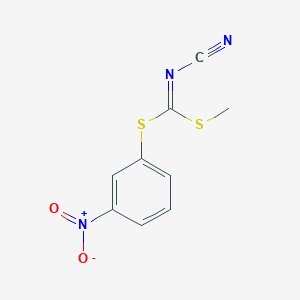

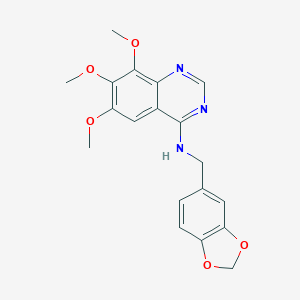

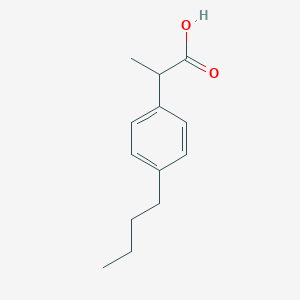

![molecular formula C8H7N3O B121145 Imidazo[1,2-A]pyridine-8-carboxamide CAS No. 144675-82-1](/img/structure/B121145.png)

Imidazo[1,2-A]pyridine-8-carboxamide

描述

Imidazo[1,2-a]pyridine-8-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its broad range of applications. It is recognized as a "drug prejudice" scaffold, which means it is a favored structure in drug design because of its potential therapeutic properties. This compound has been found to have applications in various areas such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and as a proton pump inhibitor. The imidazo[1,2-a]pyridine scaffold is also present in several marketed preparations, including zolimidine, zolpidem, and alpidem, highlighting its significance in pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been a subject of extensive research. A novel continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid has been developed, which is a significant improvement over traditional in-flask methods. This process has been applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, using a two microreactor, multistep continuous flow process without isolation of intermediates . Additionally, the stereospecific synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has been achieved using a new Horner–Emmons reagent for the direct incorporation of methyl vinylcarboxamide . Furthermore, efforts have been made to develop new methods for the synthesis of imidazo[1,2-a]pyridines using readily available starting substrates and catalysts under mild reaction conditions, which is crucial for pharmaceutical applications .

Molecular Structure Analysis

The imidazo[1,2-a]pyridine scaffold is a bicyclic system with a bridgehead nitrogen atom. This structure provides a versatile platform for the generation of new types of stable N-heterocyclic carbenes, as demonstrated by the synthesis and characterization of Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes and derivatives such as mesoionic carbenes . The molecular structure of imidazo[1,2-a]pyridine-8-carboxamides has been optimized through structure-activity relationship evaluation, leading to selective inhibitors of Mycobacterium tuberculosis with no activity on either gram-positive or gram-negative pathogens .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are involved in various chemical reactions that enhance their biological activity. The synthesis of imidazo[1,2-a]pyridine derivatives often involves C-H functionalization in the direction of C-S bond formation, which is a key step in enhancing the compound's pharmacological properties . The versatility of the imidazo[1,2-a]pyridine scaffold allows for structural modifications that can lead to the discovery and development of novel therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine-8-carboxamides have been optimized to generate novel antimycobacterial leads. These compounds exhibit excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. For instance, certain derivatives have demonstrated low-micromolar activity against Mycobacterium avium strains and significant activity in a mouse M. avium infection model . The optimization of physicochemical properties is crucial for the development of these compounds as therapeutic agents, as it affects their safety and pharmacokinetic profiles .

科学研究应用

Application Summary

Imidazo[1,2-a]pyridine-8-carboxamide derivatives are promising scaffolds for drug development . They are synthesized through a condensation reaction between 2-aminonicotinic acid and chloroacetaldehyde in an environmentally friendly ethanol solvent .

Methods of Application

The synthesis involves an acid-amine coupling reaction with a substituted amine. This coupling reaction employs an HATU catalyst and DIPEA strong base and affords excellent yields (93%–97%) .

Results or Outcomes

A total of ten derivatives have been developed and elucidated by spectral methods, including FT-IR, 1H NMR, and mass spectrometry .

2. Antituberculosis Agents

Application Summary

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application

The development of these anti-TB compounds involves various scaffold hopping strategies .

Results or Outcomes

These compounds have been critically reviewed for their structure–activity relationship and mode-of-action .

3. Optoelectronic Devices

Application Summary

Imidazo[1,2-a]pyridine derivatives have shown great potential in the field of materials science . They have been used in different technological applications, such as optoelectronic devices .

Methods of Application

The specific methods of application in optoelectronic devices vary depending on the device’s design and purpose .

Results or Outcomes

The use of Imidazo[1,2-a]pyridine derivatives in optoelectronic devices has led to promising innovations .

4. Synthetic Chemistry

Application Summary

Imidazo[1,2-a]pyridine is a highly significant fused bicyclic heterocycle widely utilized in synthetic chemistry . It has been used in various chemosynthetic methodologies .

Methods of Application

The methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .

Results or Outcomes

The use of Imidazo[1,2-a]pyridine in these methodologies has proven to be efficient and versatile .

5. Luminescent Materials

Application Summary

Imidazo[1,2-a]pyridine derivatives have been used in the development of luminescent materials . These materials have applications in various technological devices, such as sensors and emitters for confocal microscopy and imaging .

Methods of Application

The specific methods of application in luminescent materials vary depending on the device’s design and purpose .

Results or Outcomes

The use of Imidazo[1,2-a]pyridine derivatives in luminescent materials has led to promising innovations .

6. Chiral Compounds Synthesis

Application Summary

Imidazo[1,2-a]pyridine has been used in the synthesis of chiral compounds . This is a significant area of synthetic chemistry, as chiral compounds have wide applications in pharmaceuticals and other fields .

Methods of Application

The synthesis of chiral compounds involves various chemosynthetic methodologies, including aza-Michael–Mannich reaction .

Results or Outcomes

The use of Imidazo[1,2-a]pyridine in these methodologies has proven to be efficient and versatile .

安全和危害

属性

IUPAC Name |

imidazo[1,2-a]pyridine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7(12)6-2-1-4-11-5-3-10-8(6)11/h1-5H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOOXYYLJSASHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601330 | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-A]pyridine-8-carboxamide | |

CAS RN |

144675-82-1 | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

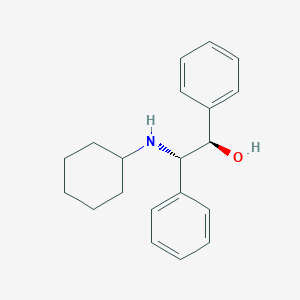

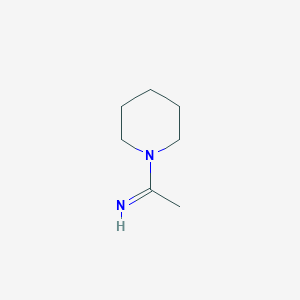

![5-Azaspiro[2.4]heptan-7-amine](/img/structure/B121094.png)

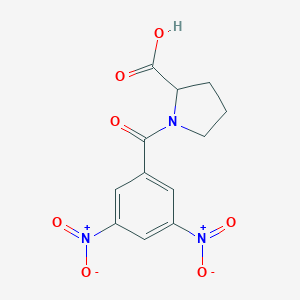

![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)